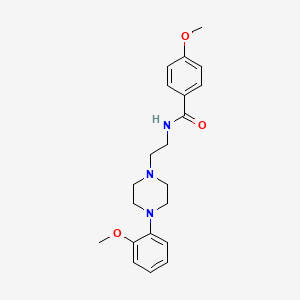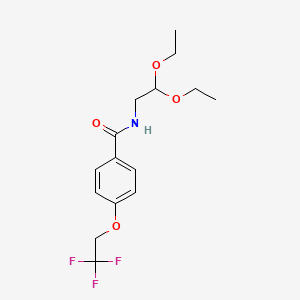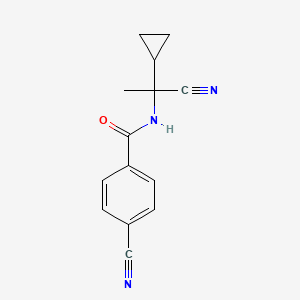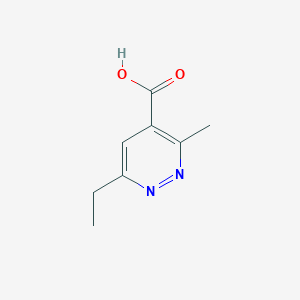
6-Ethyl-3-methylpyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Ethyl-3-methylpyridazine-4-carboxylic acid” is a chemical compound with the CAS Number: 1461715-00-3 . It has a molecular weight of 166.18 . It appears in the form of an oil .
Molecular Structure Analysis
The InChI Code for “6-Ethyl-3-methylpyridazine-4-carboxylic acid” is 1S/C8H10N2O2/c1-3-6-4-7 (8 (11)12)5 (2)9-10-6/h4H,3H2,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis
The compound “6-Ethyl-3-methylpyridazine-4-carboxylic acid” has a molecular weight of 166.18 . It is stored at temperatures below -10°C . The physical form of the compound is oil .Scientific Research Applications
Pharmaceutical Applications
The compound “6-Ethyl-3-methylpyridazine-4-carboxylic acid” is a type of diazine, which is a class of organic compounds that contain a six-membered aromatic ring with two nitrogen atoms . Diazines are known to exhibit a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Synthesis of FDA Approved Drugs
Diazines, including “6-Ethyl-3-methylpyridazine-4-carboxylic acid”, are used in the synthesis of FDA approved drugs . These drugs are used to treat a variety of conditions, including myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, and more .
Antimicrobial Applications
Diazines have been reported to have antimicrobial properties . This means that “6-Ethyl-3-methylpyridazine-4-carboxylic acid” could potentially be used in the development of new antimicrobial agents.
Antifungal Applications
In addition to their antimicrobial properties, diazines also exhibit antifungal activities . This suggests that “6-Ethyl-3-methylpyridazine-4-carboxylic acid” could be used in the development of antifungal agents.
Antiparasitic Applications
Diazines have been reported to have antiparasitic properties . This means that “6-Ethyl-3-methylpyridazine-4-carboxylic acid” could potentially be used in the development of new antiparasitic agents.
Nanotechnology Applications
While not specific to “6-Ethyl-3-methylpyridazine-4-carboxylic acid”, carboxylic acids have been reported to be used in nanotechnology . They can assist in the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .
Safety and Hazards
properties
IUPAC Name |
6-ethyl-3-methylpyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-6-4-7(8(11)12)5(2)9-10-6/h4H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEBNWRZZNVIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=N1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

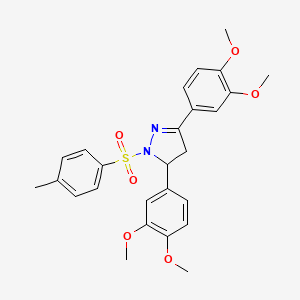
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2462383.png)
![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2462384.png)
![2-imino-1-(2-methoxyethyl)-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2462385.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2462386.png)
![3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile](/img/structure/B2462388.png)
![N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2462390.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2462392.png)


